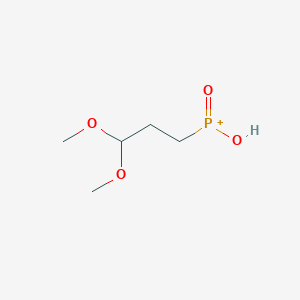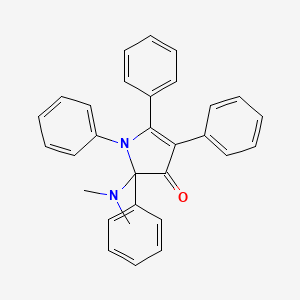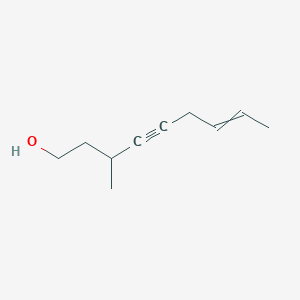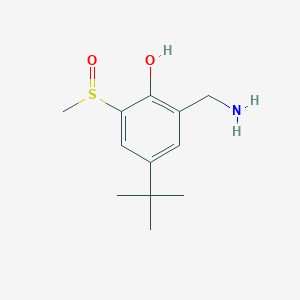
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, which includes an aminomethyl group, a tert-butyl group, and a methanesulfinyl group attached to the phenol ring. These functional groups confer specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with a halogenated phenol, the aminomethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the methanesulfinyl group can be added through oxidation of a thioether precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Halogenation of phenol to introduce a leaving group.
- Nucleophilic substitution to introduce the aminomethyl group.
- Friedel-Crafts alkylation to add the tert-butyl group.
- Oxidation of a thioether to introduce the methanesulfinyl group.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced back to a thioether.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methanesulfinyl group to a sulfone.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the methanesulfinyl group to a thioether.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions involving the aminomethyl group.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding thioether.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group.
2-Aminomethylphenol: A phenol derivative with an aminomethyl group.
4-Methanesulfinylphenol: A phenol derivative with a methanesulfinyl group.
Uniqueness
2-(Aminomethyl)-4-tert-butyl-6-(methanesulfinyl)phenol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
CAS No. |
88041-44-5 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
2-(aminomethyl)-4-tert-butyl-6-methylsulfinylphenol |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)9-5-8(7-13)11(14)10(6-9)16(4)15/h5-6,14H,7,13H2,1-4H3 |
InChI Key |
NCSSEYPESIEJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S(=O)C)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


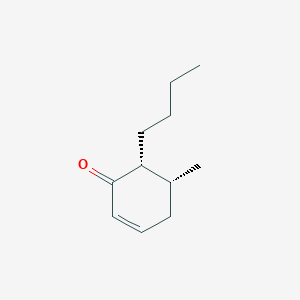
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
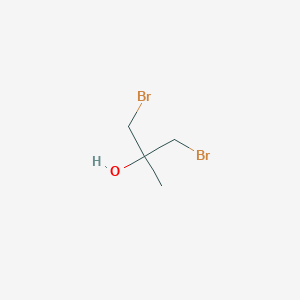

![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
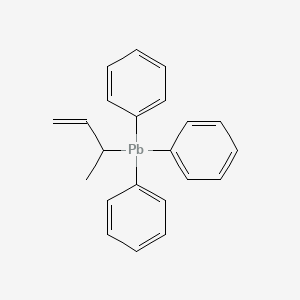
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
